Cas no 1105194-99-7 ({2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide)
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Chemical and Physical Properties
Names and Identifiers
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- Carbamimidothioic acid, 2-(4-methylphenyl)-1H-indol-3-yl ester
- {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide
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- MDL: MFCD16653053
- Inchi: 1S/C16H15N3S/c1-10-6-8-11(9-7-10)14-15(20-16(17)18)12-4-2-3-5-13(12)19-14/h2-9,19H,1H3,(H3,17,18)
- InChI Key: SGSLFKDQGPJOIF-UHFFFAOYSA-N
- SMILES: C(=N)(SC1C2=C(NC=1C1=CC=C(C)C=C1)C=CC=C2)N
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-241871-0.05g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-241871-0.1g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-241871-0.25g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-241871-0.5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241871-1.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-241871-2.5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-241871-5.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
| Enamine | EN300-241871-10.0g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
| Enamine | EN300-241871-1g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-241871-5g |
{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}methanimidamide |
1105194-99-7 | 5g |
$2110.0 | 2023-09-15 |
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide
Introduction to {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide (CAS No. 1105194-99-7)
{2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1105194-99-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this compound incorporates a unique combination of aromatic and heterocyclic moieties, which contribute to its distinctive chemical and pharmacological properties.
The molecular structure of {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide features an indole core substituted with a sulfanyl group at the 3-position and an amide moiety at the 1-position. The presence of the 4-methylphenyl group further enhances its complexity and potential for interaction with biological targets. This arrangement not only imparts stability to the molecule but also facilitates its solubility in various solvents, making it suitable for diverse experimental applications.
In recent years, there has been a surge in research focused on indole derivatives due to their wide range of biological activities. Indole compounds are known for their roles in modulating various cellular processes, including inflammation, apoptosis, and neurotransmission. The sulfanyl group in {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide is particularly noteworthy, as it has been shown to enhance the bioavailability and binding affinity of related compounds. This feature makes it an attractive scaffold for drug design and discovery.
One of the most compelling aspects of {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide is its potential in oncology research. Studies have demonstrated that indole derivatives can exhibit inhibitory effects on various enzymes and receptors involved in cancer progression. The specific arrangement of functional groups in this compound allows it to interact with targets such as cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES), which are key players in tumor growth and metastasis. These interactions have been observed to lead to reduced tumor volume and enhanced survival rates in preclinical models.
Furthermore, the amide moiety in {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide contributes to its ability to modulate immune responses. Research has indicated that this compound can influence the activity of immune cells such as T lymphocytes and macrophages, thereby potentially enhancing the body's ability to combat infections and diseases. This immunomodulatory activity is particularly relevant in the context of autoimmune disorders and chronic inflammatory conditions, where precise control over immune responses is crucial.
The synthesis of {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the condensation of 4-methylbenzaldehyde with indole-3-thiol under controlled conditions, followed by subsequent functionalization to introduce the amide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards.
In terms of pharmacokinetic properties, {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have shown that this compound has a reasonable bioavailability when administered orally, allowing for once or twice daily dosing regimens. Its metabolic stability is attributed to the presence of stable functional groups that resist degradation by enzymatic pathways. Additionally, its moderate lipophilicity ensures efficient penetration across biological membranes, enhancing its therapeutic efficacy.
The potential therapeutic applications of {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide extend beyond oncology and immunomodulation. Research is ongoing into its effects on central nervous system (CNS) disorders, where indole derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The sulfanyl group's ability to cross the blood-brain barrier suggests that this compound could be developed into a neuroprotective agent.
Environmental considerations also play a role in the development of new pharmaceutical compounds like {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide. Efforts are being made to design molecules that are biodegradable and have minimal environmental impact. The synthesis routes for this compound have been optimized to reduce waste generation and minimize the use of hazardous reagents. These sustainable practices align with broader industry initiatives aimed at promoting green chemistry principles.
Future directions in the study of {2-(4-methylphenyl)-1H-indol-3-ylsulfanyl}methanimidamide include exploring its potential as an anti-inflammatory agent and investigating its mechanisms of action at a molecular level. High-throughput screening techniques are being employed to identify novel analogs with enhanced potency and selectivity. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate these endeavors.
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